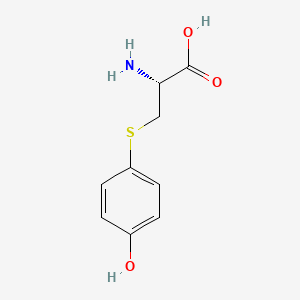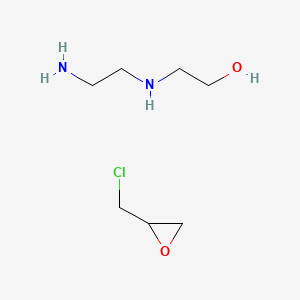
2-(2-Aminoethylamino)ethanol;2-(chloromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)ethanol and 2-(chloromethyl)oxirane are two distinct chemical compoundsIt is commonly used in various chemical reactions due to its bifunctional nature, containing both amine and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-(2-Aminoethylamino)ethanol
Laboratory Synthesis: This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions.
Industrial Production: Industrially, it is produced by the reaction of ethylenediamine with ethylene oxide in large reactors, followed by purification processes to obtain the desired product.
-
2-(Chloromethyl)oxirane
Laboratory Synthesis: Epichlorohydrin can be synthesized by the chlorination of allyl alcohol, followed by epoxidation.
Industrial Production: Industrially, epichlorohydrin is produced by the chlorination of propylene, followed by epoxidation using hypochlorous acid.
Chemical Reactions Analysis
Types of Reactions
-
2-(2-Aminoethylamino)ethanol
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amine groups.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: The epoxide ring in epichlorohydrin can be opened by nucleophiles, leading to various substitution products.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Common Reagents and Conditions
-
2-(2-Aminoethylamino)ethanol
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and hydroxides are used under basic conditions.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: Nucleophiles such as water, alcohols, and amines are used under acidic or basic conditions.
Polymerization: Catalysts like Lewis acids are used to initiate polymerization.
Major Products Formed
-
2-(2-Aminoethylamino)ethanol
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted amines.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: Substituted alcohols and amines.
Polymerization: Epoxy resins.
Scientific Research Applications
-
2-(2-Aminoethylamino)ethanol
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
-
2-(Chloromethyl)oxirane
Chemistry: Used in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Used in the production of pharmaceutical intermediates.
Industry: Widely used in the production of epoxy resins and other polymers.
Mechanism of Action
-
2-(2-Aminoethylamino)ethanol
Mechanism: Acts as a nucleophile in various chemical reactions due to the presence of amine groups.
Molecular Targets and Pathways: In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.
-
2-(Chloromethyl)oxirane
Mechanism: The epoxide ring in epichlorohydrin is highly reactive and can undergo ring-opening reactions with nucleophiles.
Molecular Targets and Pathways: In biological systems, it can react with nucleophilic sites in proteins and DNA, leading to potential toxic effects.
Comparison with Similar Compounds
-
2-(2-Aminoethylamino)ethanol
Similar Compounds: Ethylenediamine, monoethanolamine, diethanolamine.
Uniqueness: The presence of both amine and hydroxyl groups makes it a versatile compound in various chemical reactions.
-
2-(Chloromethyl)oxirane
Similar Compounds: Propylene oxide, ethylene oxide.
Properties
CAS No. |
68334-74-7 |
|---|---|
Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C4H12N2O.C3H5ClO/c5-1-2-6-3-4-7;4-1-3-2-5-3/h6-7H,1-5H2;3H,1-2H2 |
InChI Key |
CSWQYPXSFBLQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CNCCO)N |
Related CAS |
68334-74-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


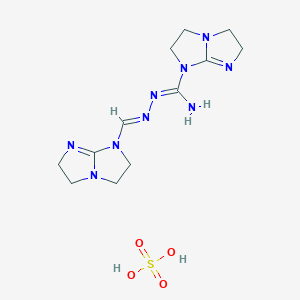
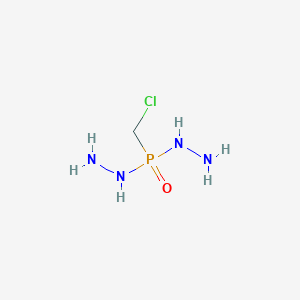

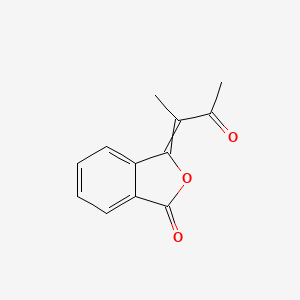
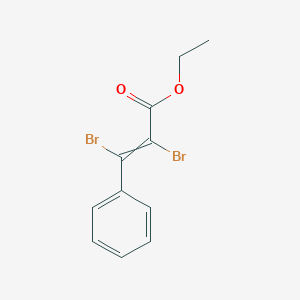
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
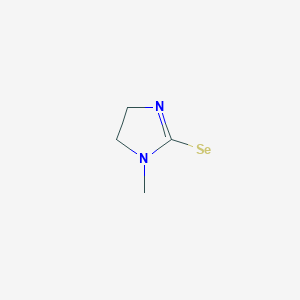
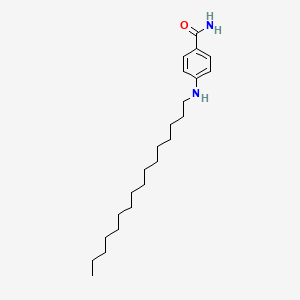
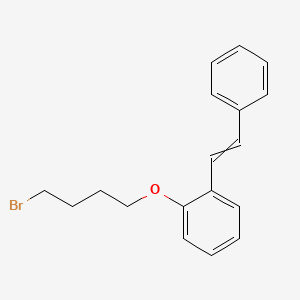
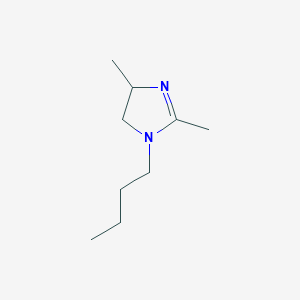
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
